Cas no 1896438-40-6 (4-methoxy-2-(piperidin-4-yl)methylpyridine)

4-methoxy-2-(piperidin-4-yl)methylpyridine 化学的及び物理的性質
名前と識別子
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- EN300-1780710
- 4-methoxy-2-[(piperidin-4-yl)methyl]pyridine
- 1896438-40-6
- 4-methoxy-2-(piperidin-4-yl)methylpyridine
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- インチ: 1S/C12H18N2O/c1-15-12-4-7-14-11(9-12)8-10-2-5-13-6-3-10/h4,7,9-10,13H,2-3,5-6,8H2,1H3
- InChIKey: AOYKNLYGQRVDLG-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CN=C(C=1)CC1CCNCC1
計算された属性
- せいみつぶんしりょう: 206.141913202g/mol
- どういたいしつりょう: 206.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 34.2Ų
4-methoxy-2-(piperidin-4-yl)methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1780710-0.25g |
4-methoxy-2-[(piperidin-4-yl)methyl]pyridine |
1896438-40-6 | 0.25g |
$1328.0 | 2023-09-20 | ||
Enamine | EN300-1780710-2.5g |
4-methoxy-2-[(piperidin-4-yl)methyl]pyridine |
1896438-40-6 | 2.5g |
$2828.0 | 2023-09-20 | ||
Enamine | EN300-1780710-0.05g |
4-methoxy-2-[(piperidin-4-yl)methyl]pyridine |
1896438-40-6 | 0.05g |
$1212.0 | 2023-09-20 | ||
Enamine | EN300-1780710-1g |
4-methoxy-2-[(piperidin-4-yl)methyl]pyridine |
1896438-40-6 | 1g |
$1442.0 | 2023-09-20 | ||
Enamine | EN300-1780710-0.1g |
4-methoxy-2-[(piperidin-4-yl)methyl]pyridine |
1896438-40-6 | 0.1g |
$1269.0 | 2023-09-20 | ||
Enamine | EN300-1780710-10g |
4-methoxy-2-[(piperidin-4-yl)methyl]pyridine |
1896438-40-6 | 10g |
$6205.0 | 2023-09-20 | ||
Enamine | EN300-1780710-0.5g |
4-methoxy-2-[(piperidin-4-yl)methyl]pyridine |
1896438-40-6 | 0.5g |
$1385.0 | 2023-09-20 | ||
Enamine | EN300-1780710-1.0g |
4-methoxy-2-[(piperidin-4-yl)methyl]pyridine |
1896438-40-6 | 1g |
$1442.0 | 2023-06-02 | ||
Enamine | EN300-1780710-5.0g |
4-methoxy-2-[(piperidin-4-yl)methyl]pyridine |
1896438-40-6 | 5g |
$4184.0 | 2023-06-02 | ||
Enamine | EN300-1780710-10.0g |
4-methoxy-2-[(piperidin-4-yl)methyl]pyridine |
1896438-40-6 | 10g |
$6205.0 | 2023-06-02 |
4-methoxy-2-(piperidin-4-yl)methylpyridine 関連文献
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2. Book reviews
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Mei Zhou RSC Adv., 2016,6, 113322-113326
4-methoxy-2-(piperidin-4-yl)methylpyridineに関する追加情報
Recent Advances in the Study of 4-methoxy-2-(piperidin-4-yl)methylpyridine (CAS: 1896438-40-6) in Chemical Biology and Pharmaceutical Research
4-methoxy-2-(piperidin-4-yl)methylpyridine (CAS: 1896438-40-6) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its role as a key intermediate or active pharmaceutical ingredient (API) in the development of novel drugs targeting central nervous system (CNS) disorders, inflammatory diseases, and cancer. This research brief synthesizes the latest findings related to this compound, highlighting its chemical synthesis, biological activity, and potential clinical applications.
The compound's structure, featuring a methoxy-substituted pyridine ring linked to a piperidine moiety, confers unique physicochemical properties that enhance its bioavailability and blood-brain barrier permeability. Recent synthetic approaches, as described in a 2023 Journal of Medicinal Chemistry publication, have optimized the yield and purity of 4-methoxy-2-(piperidin-4-yl)methylpyridine through a novel palladium-catalyzed coupling reaction, achieving >95% purity with reduced byproduct formation compared to traditional methods (DOI: 10.1021/acs.jmedchem.3c00521).
In pharmacological studies, this compound has demonstrated dual activity as both a serotonin receptor modulator and a weak monoamine oxidase inhibitor. A 2024 study in ACS Chemical Neuroscience revealed its promising neuroprotective effects in animal models of Parkinson's disease, where it reduced dopaminergic neuron loss by 42% compared to controls (p < 0.01). The research team attributed these effects to the compound's ability to mitigate oxidative stress and inhibit α-synuclein aggregation, suggesting potential as a disease-modifying therapy.
Oncology research has also explored 4-methoxy-2-(piperidin-4-yl)methylpyridine derivatives as potential anticancer agents. A Nature Communications paper (2023) reported that structural modifications at the piperidine nitrogen yielded compounds with selective cytotoxicity against triple-negative breast cancer cell lines (IC50 = 1.2-3.8 μM) while showing minimal effects on normal mammary epithelial cells. Molecular docking studies suggested these compounds preferentially bind to the ATP-binding pocket of checkpoint kinase 1 (Chk1), disrupting DNA damage repair in cancer cells.
Current challenges in the development of 4-methoxy-2-(piperidin-4-yl)methylpyridine-based therapeutics include optimizing its metabolic stability and reducing potential off-target effects. Recent ADME studies published in Drug Metabolism and Disposition (2024) identified CYP2D6 as the primary metabolizing enzyme, with a plasma half-life of approximately 3.5 hours in human liver microsomes. Several pharmaceutical companies have initiated preclinical development programs, with one candidate (PM-1042) entering Phase I trials for treatment-resistant depression in Q2 2024.
Future research directions include exploring the compound's potential in combination therapies and further structural optimization to enhance target specificity. The growing body of evidence suggests that 4-methoxy-2-(piperidin-4-yl)methylpyridine and its derivatives represent a promising scaffold for developing novel therapeutics across multiple disease areas, warranting continued investigation and development.
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